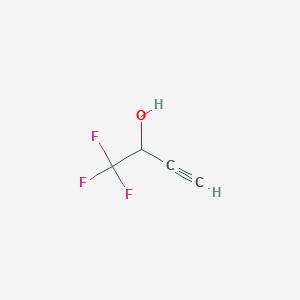

1,1,1-Trifluorobut-3-yn-2-ol

Descripción

1,1,1-Trifluorobut-3-yn-2-ol (CAS: 209414-27-7) is a fluorinated propargylic alcohol with the molecular formula C₄H₅F₃O. Its structure features a terminal alkyne, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 1-position. This compound is a critical intermediate in synthesizing Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the alkyne moiety enables versatile reactivity in cyclization and substitution reactions .

Propiedades

IUPAC Name |

1,1,1-trifluorobut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O/c1-2-3(8)4(5,6)7/h1,3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIIUSOIWQBJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorobut-3-yn-2-ol can be synthesized through the reaction of 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-oles with arenes in the presence of triflic acid (TfOH) in dichloromethane (CH₂Cl₂). This reaction typically proceeds at room temperature and is completed within one hour, yielding 1,3-diaryl-1-trifluoromethylindenes .

Industrial Production Methods: Industrial production methods for 1,1,1-Trifluorobut-3-yn-2-ol often involve the use of acidic zeolites as catalysts. For example, the reaction of 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-ols with benzene in the presence of HUSY acidic zeolite at 100°C can yield 1,3-diaryl-1-trifluoromethylindenes in high yields .

Análisis De Reacciones Químicas

Types of Reactions: 1,1,1-Trifluorobut-3-yn-2-ol undergoes various types of reactions, including:

Cyclization: Acid-promoted cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-oles into CF₃-indenes.

Electrophilic Addition: Reaction with benzene in the presence of acidic zeolites.

Common Reagents and Conditions:

Triflic Acid (TfOH): Used as a catalyst in dichloromethane (CH₂Cl₂) for cyclization reactions.

HUSY Acidic Zeolite: Used as a catalyst in high-pressure reactors at elevated temperatures.

Major Products:

1,3-Diaryl-1-trifluoromethylindenes: Formed through cyclization reactions.

CF₃-Indenes: Formed through acid-promoted cyclization.

Aplicaciones Científicas De Investigación

Chemistry: 1,1,1-Trifluorobut-3-yn-2-ol is used as a building block in organic synthesis for the preparation of new substances and materials with valuable practical properties .

Biology: The compound’s high lipophilicity and biological activity make it a valuable tool in biological research, particularly in the study of fluorinated compounds’ interactions with biological systems .

Medicine: Fluorinated acetylene derivatives, including 1,1,1-Trifluorobut-3-yn-2-ol, are explored for their potential use in drug development due to their unique chemical properties .

Industry: The compound is used in the production of materials with heat resistance, nonlinear optical properties, and liquid crystal properties .

Mecanismo De Acción

The mechanism of action of 1,1,1-Trifluorobut-3-yn-2-ol involves the formation of highly reactive trifluoromethyl propargyl cation intermediates. These intermediates can be trapped at mesomeric positions by the nucleophilic attack of an arene partner, followed by intramolecular ring closure to form indenes .

Comparación Con Compuestos Similares

(S)-2-(2-Amino-5-Chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

This enantiomer is the key intermediate for Efavirenz. Its cyclopropane and amino-chlorophenyl substituents facilitate regioselective cyclization with urea to form the benzoxazinone core of Efavirenz. Reactions in toluene at reflux yield >90% purity, demonstrating superior efficiency compared to analogues with bulkier substituents .

4-(4-Bromophenyl)-1,1,1-Trifluorobut-3-yn-2-ol

Used in catalytic syntheses of trifluoromethylated allenes and chromenes, this derivative reacts with mesitylene and triflic acid to yield 61% of (Z)-2,2'-(1-(4-bromophenyl)-4,4,4-trifluorobut-1-ene-1,3-diyl)bis(1,3,5-trimethylbenzene). The bromophenyl group enhances electrophilicity but introduces steric challenges in propargylic substitution .

4-(4-Chloro-2-Fluoro-5-Methylphenyl)-1,1,1-Trifluorobut-3-yn-2-ol

Acetylation of this compound produces a 94% yield of its acetate derivative, highlighting the compatibility of electron-withdrawing substituents (Cl, F) with esterification reactions. The methyl group minimizes steric hindrance, enabling high conversion rates .

Reactivity and Steric Effects

- Steric Hindrance : Derivatives with bulky aryl groups (e.g., 2-naphthyl, 2-tolyl) show <5% yield in propargylic alkylation due to hindered access to the catalytic site .

- Electrophilic Alkyne Reactivity: The terminal alkyne in 1,1,1-trifluorobut-3-yn-2-ol derivatives participates in Sonogashira coupling and cyclization, but electron-deficient aryl groups (e.g., chlorophenyl) reduce alkyne nucleophilicity, necessitating acid catalysis .

Pharmaceutical By-Products and Impurities

- Efavirenz Carbamate Impurity : Formed during incomplete cyclization, this impurity (IUPAC: (4-Chlorobutyl)[4-Chloro-2(4-Cyclopropyl-1,1,1-Trifluorobut-3-yn-2-ol) Phenyl] Carbamate) arises from residual carbamate intermediates. It is characterized by IR and NMR spectroscopy .

- 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline: A degradation product of Efavirenz, generated via quinoline formation under oxidative conditions .

Data Tables

Table 2: Substituent Effects on Reactivity

EWG = Electron-withdrawing group; *EDG = Electron-donating group

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.